QL-IX-55 is classified as a small molecule inhibitor, specifically targeting the mTOR signaling pathway. Its chemical identity is cataloged under the CAS number 1223002-54-7, which facilitates its recognition in scientific literature and databases . The compound is synthesized through various methods that involve complex organic reactions to form its unique structure.
The synthesis of QL-IX-55 typically involves a multi-step process that integrates the formation of quinoline and pyrrolidine rings, followed by functionalization. One common synthetic route begins with a quinoline derivative, which is reacted with a pyrrolidine derivative in the presence of specific solvents such as tetrahydrofuran. Catalysts may also be employed to enhance reaction efficiency.
The industrial production of QL-IX-55 may utilize advanced techniques like continuous flow synthesis to optimize yield and purity. This method allows for better control over reaction conditions, leading to consistent product quality across batches. The synthesis often requires careful temperature management and inert atmospheres to prevent degradation or unwanted side reactions.
QL-IX-55 features a complex molecular structure characterized by a quinoline moiety linked to a pyrrolidine ring via a sulfonyl group. This structural arrangement is crucial for its interaction with the ATP-binding site of mTOR kinases, facilitating its inhibitory action .
The molecular formula of QL-IX-55 is C18H20N2O3S, with a molecular weight of approximately 342.43 g/mol. Detailed structural analyses using techniques like X-ray crystallography or NMR spectroscopy would provide insights into the precise spatial arrangement of atoms within the compound, although specific structural data from such studies were not detailed in the available sources.
QL-IX-55 can participate in various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions.
QL-IX-55 exerts its biological effects primarily through inhibition of mTORC1 and mTORC2 pathways. By competing with ATP for binding at the active site of these kinases, QL-IX-55 disrupts their phosphorylation activity, leading to altered downstream signaling cascades that affect cell growth and metabolism. Notably, it has been shown to modulate gene expression related to cell proliferation and survival .
In studies involving yeast models, QL-IX-55 demonstrated significant effects on transcriptional outputs associated with both mTOR complexes, indicating its dual role in regulating cellular responses under various conditions .
QL-IX-55 is characterized by several physical properties:
Key chemical properties include:
QL-IX-55 has significant potential in scientific research, particularly in cancer biology. Its ability to inhibit mTOR signaling makes it a candidate for studies aimed at understanding tumor growth mechanisms and developing novel therapeutic strategies against cancers that exhibit aberrant mTOR activity. Additionally, it may be useful in exploring metabolic disorders where mTOR plays a pivotal role .
The discovery of QL-IX-55 originated from an unbiased, medium-throughput cell proliferation screen of a 1,000-compound kinase inhibitor library in Saccharomyces cerevisiae. Researchers utilized a drug-sensitized yeast strain (RDY98) with deletions in ERG6 (impairing ergosterol biosynthesis) and the ABC transporters PDR1 and PDR3 to overcome intrinsic drug efflux challenges. Screening at 10 µM identified structural analogs of Torin1 (a first-generation ATP-competitive mTOR inhibitor) with potent growth-inhibitory effects. Subsequent titration studies revealed QL-IX-55 as the most potent analog, achieving 50% growth inhibition (GI₅₀) at 163 nM in sensitized yeast. Crucially, QL-IX-55 exhibited no significant activity below 10 µM in wild-type yeast strains, underscoring the necessity of efflux pump ablation for cellular efficacy [1].
This discovery occurred against a backdrop of limitations inherent to earlier mTOR inhibitors:
Table 1: Comparative Profile of Key mTOR Inhibitors
Inhibitor | Mechanism | Primary Target(s) | Cellular GI₅₀ (Sensitized S. cerevisiae) | Key Limitation |
---|---|---|---|---|
Rapamycin | Allosteric (FKBP12-FRB dependent) | mTORC1 | Not applicable (fungal growth not inhibited via TORC1 alone) | No inhibition of mTORC2; incomplete mTORC1 suppression |
Torin1 | ATP-competitive | mTORC1/mTORC2 | 450 nM | Lower cellular potency than QL-IX-55 |
AZD8055 | ATP-competitive | mTORC1/mTORC2 | >1 µM | Poor activity in yeast screening |
QL-IX-55 | ATP-competitive | mTORC1/mTORC2 | 163 nM | Requires efflux-compromised strains for cellular efficacy in yeast |
QL-IX-55 (Chemical Name: C₂₄H₁₄F₄N₄O; Molecular Weight: 450.39 g/mol; CAS: 1223002-54-7) possesses a distinct chemical scaffold optimized for potent mTOR kinase domain engagement. Its structure features an aminopyrimidine core, critical for forming a hydrogen bond with tyrosine 2166 (Y2166) deep within the ATP-binding pocket of yeast Tor2 (corresponding to a conserved residue in human mTOR). A trifluoromethyl phenyl group contributes to hydrophobic interactions within the pocket. This precise molecular architecture underpins its high-affinity binding and selectivity [1] [3].
Functionally, QL-IX-55 demonstrates exceptional potency against both TOR complexes:
Table 2: Key Resistance Mutations in Yeast TOR2 Conferring QL-IX-55 Resistance
Mutation | Location Relative to Kinase Domain | Fold Increase in GI₅₀ | Fold Increase in IC₅₀ | Postulated Mechanism |
---|---|---|---|---|
Y2166F | ATP-binding pocket | 4 | Significant (Data incomplete) | Loss of critical H-bond to aminopyrimidine |
I2290S | Proximal to DFG motif | 5 | Significant (Data incomplete) | Altered binding pocket conformation near activation loop |
K2293I | Kinase domain | Minimal | - | Unknown (minimal impact alone) |
I2290S/Y2166F | ATP-binding pocket & DFG proximity | 9 | ~20 | Combined effect of H-bond loss and conformational change |
Despite its utility as a research tool, QL-IX-55 highlights critical gaps in the field of dual mTORC1/mTORC2 inhibition:
Translational Challenges from Yeast Models to Mammalian Systems: QL-IX-55's cellular efficacy is demonstrably dependent on genetically impaired efflux pathways (pdr1Δ pdr3Δ) and altered membrane permeability (erg6Δ) in yeast. Achieving effective intracellular concentrations in mammalian cells, particularly in vivo, remains a significant hurdle. While its in vitro potency against human mTORC1 (IC₅₀ ~50 nM) is established [3], translating this to robust cellular or in vivo models requires extensive medicinal chemistry optimization for pharmacokinetics, bioavailability, and evasion of mammalian efflux mechanisms like P-glycoprotein [1].
Understanding the Full Spectrum of On-Target vs. Off-Target Effects: Although highly selective within the kinome, comprehensive selectivity profiling against all potential non-kinase targets and within complex cellular proteomes is lacking. Furthermore, the consequences of chronic, complete mTORC1 and mTORC2 inhibition in normal and diseased cells are incompletely understood. Rapamycin's immunosuppressive effects are well-known, but the systemic physiological impact of potent dual-complex inhibition may differ significantly, potentially involving metabolic dysregulation or unforeseen compensatory pathways [1] [6].
Exploiting the Neurodevelopmental Window: Clinical evidence suggests mTOR inhibitors like sirolimus may only improve neurocognitive outcomes in tuberous sclerosis complex (TSC) if administered pre-symptomatically, potentially during a critical early developmental window (e.g., under 4 months of age) [2]. While not directly tested with QL-IX-55, this underscores a fundamental gap: How do ATP-competitive inhibitors like QL-IX-55, which profoundly and acutely shut down mTOR kinase activity, impact developing neuronal circuits compared to the partial/modulated inhibition by rapalogs? Research using such potent tools is needed to define optimal timing, intensity, and duration of mTOR suppression for neurodevelopmental disorders [2].
Overcoming Intrinsic and Acquired Resistance in Malignancy: While QL-IX-55 resistance in yeast maps clearly to TOR2 mutations, resistance mechanisms in human cancers are likely more complex. These could include upstream pathway reactivation (e.g., PI3K, AKT amplification), parallel survival pathway activation, or microenvironmental protection. QL-IX-55's structural class provides a basis for developing next-generation inhibitors resilient to common resistance mutations near the ATP-binding pocket, but identifying effective combination strategies to prevent or bypass resistance in heterogeneous tumors is an ongoing challenge [1] [6].
Table 3: Key Research Gaps Highlighted by QL-IX-55 Biology
Research Gap | Evidence from QL-IX-55 Studies | Future Research Needs |
---|---|---|
Drug Delivery & Bioavailability | Efficacy only in efflux/ergosterol-deficient yeast strains | Develop formulations/analogs overcoming mammalian efflux; optimize pharmacokinetics for in vivo models |
Chronic Effects of Complete mTOR Shutdown | N/A (Primarily acute studies) | Longitudinal studies on cellular/organismal homeostasis, immune function, and metabolism under sustained dual inhibition |
Impact on Neurodevelopment Timing | Indirect (Clinical trial protocols for rapalogs in infants) | Use potent dual inhibitors in developmental models to map critical mTOR-dependent windows for brain maturation |
Resistance Mechanisms in Cancer | TOR2 kinase domain mutations confer yeast resistance | Identify resistance mechanisms in human cancer models; design inhibitors targeting resistant mutants; develop rational combination therapies |
QL-IX-55 stands as a structurally refined, highly potent, and selective ATP-competitive inhibitor of both TOR complexes. Its discovery via phenotypic screening in sensitized yeast and subsequent target validation through rigorous biochemical and genetic approaches exemplify a powerful strategy for probe development. While serving as an invaluable tool for basic research into TORC2 signaling and the consequences of acute, complete mTOR pathway suppression, QL-IX-55 also illuminates critical challenges. Addressing the translational barriers, understanding the long-term consequences of profound mTOR inhibition, defining therapeutic windows in development, and conquering resistance mechanisms represent essential frontiers for leveraging the full potential of this class of targeted agents. Future research exploiting the precise molecular interactions defined by QL-IX-55 binding holds promise for designing next-generation inhibitors with improved drug-like properties and resilience to resistance.
Chemical Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7